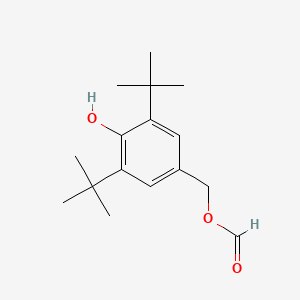

3,5-Di-tert-butyl-4-hydroxybenzyl formate

Description

Structure

3D Structure

Properties

CAS No. |

93156-98-0 |

|---|---|

Molecular Formula |

C16H24O3 |

Molecular Weight |

264.36 g/mol |

IUPAC Name |

(3,5-ditert-butyl-4-hydroxyphenyl)methyl formate |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)12-7-11(9-19-10-17)8-13(14(12)18)16(4,5)6/h7-8,10,18H,9H2,1-6H3 |

InChI Key |

JAVYTICZAGNGHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COC=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (B156050) (DTBHB) Precursor

The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde is a crucial step in the production of the target formate (B1220265) compound. Several methods have been established for this conversion, each with its own set of reaction conditions and efficiencies.

Oxidation of 2,6-Di-tert-butyl-4-methylphenol (BHT) Pathways

Direct oxidation of the methyl group of BHT presents a straightforward route to the desired aldehyde, DTBHB.

Another documented oxidation pathway involves the reaction of 2,6-di-tert-butyl-4-methylphenol with oxygen in the presence of sodium hydroxide (B78521) at elevated temperatures (around 100°C). This process yields 3,5-di-tert-butyl-4-hydroxybenzaldehyde as one of the products.

The autoxidation of 2,6-di-tert-butylphenol (B90309) has also been studied, which can lead to the formation of the corresponding benzoquinone, highlighting the reactivity of the phenolic group under oxidative conditions. researchgate.net

Table 1: Oxidation of BHT Derivatives to 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

| Starting Material | Oxidizing Agent/Conditions | Yield |

| 2,6-di-tert-butyl-4-hydroxymethylphenol | 47% HBr in DMSO, 100°C, 4h | 67% |

| 2,6-di-tert-butyl-4-methylphenol | O₂, NaOH, ~100°C | Product identified |

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, including phenols, making it a suitable strategy for the synthesis of DTBHB from 2,6-di-tert-butylphenol. organic-chemistry.orgwikipedia.org The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus halide such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). wikipedia.orgjocpr.com

The mechanism of the Vilsmeier-Haack reaction involves the initial formation of a chloroiminium ion, also known as the Vilsmeier reagent, from the reaction of DMF and POCl₃. wikipedia.org This electrophilic species then attacks the electron-rich aromatic ring of the phenol (B47542). The resulting intermediate is subsequently hydrolyzed during workup to yield the final aldehyde product. organic-chemistry.orgwikipedia.org

Optimization of the Vilsmeier-Haack reaction is crucial for achieving high yields and selectivity, especially with sterically hindered phenols. Key parameters that can be adjusted include the ratio of the Vilsmeier reagent components and the reaction temperature. For instance, optimizing the POCl₃/DMF ratio can significantly improve yields and minimize the formation of side products. Studies have shown that a POCl₃/DMF ratio of 1:1.5 at 0°C can be optimal for the formylation of certain substrates. The reaction can be carried out at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrate. ijpcbs.com

The choice of solvent is another critical factor in the Vilsmeier-Haack reaction. Aprotic solvents are commonly used to facilitate the reaction. jocpr.com Dichloroethane (DCE) is a frequently employed solvent for the formylation of phenols using a DMF/SOCl₂ system. jocpr.com In a typical procedure, the Vilsmeier-Haack complex is prepared in DCE, and the phenolic substrate is then added. The reaction mixture is often refluxed for several hours to ensure completion. jocpr.com Other aprotic solvents that have been utilized in Vilsmeier-Haack reactions include chloroform (B151607) and dichloromethane, which can enhance the reaction rate and reduce the formation of byproducts. Solvent-free conditions, as well as microwave-assisted and ultrasonic radiation methods, have also been explored, often leading to significantly reduced reaction times and improved yields. ajrconline.org

Table 2: Vilsmeier-Haack Formylation of Phenols

| Vilsmeier Reagent | Solvent | Reaction Conditions | Yield |

| DMF/SOCl₂ | Dichloroethane (DCE) | Reflux for 4-5 hours | Fairly good yields |

| DMF/SOCl₂ | Solvent-free (mortar and pestle) | 20-30 min at room temperature | Superior to solution phase |

| DMF/SOCl₂ | Solvent-free (microwave) | 30 seconds to 1 minute | Superior to solution phase |

| DMF/POCl₃ | Dichloromethane or Chloroform | Optimized reagent ratios and temperature | Improved yields and selectivity |

Hexamethylenetetramine (HMTA) Formylation Approaches

The Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent, is a well-established method for the ortho-formylation of phenols. wikipedia.org This reaction is particularly relevant for the synthesis of salicylaldehyde (B1680747) derivatives and can be applied to substrates like 2,4-di-tert-butylphenol (B135424) to produce 3,5-di-tert-butylsalicylaldehyde. wikipedia.orggoogle.com Although generally considered inefficient, it provides a direct route to ortho-hydroxybenzaldehydes. wikipedia.org

The Duff reaction is typically carried out in an acidic medium. ecu.edu Glacial acetic acid is a common solvent and catalyst for this transformation. google.com The reaction involves heating the phenol with HMTA in glacial acetic acid for several hours. google.com The temperature is a critical parameter, with ranges between 100°C and 130°C being reported. google.com Following the initial reaction, the mixture is typically quenched with water or an aqueous acid, such as hydrochloric acid, and may be heated further to facilitate the hydrolysis of the intermediate and formation of the final aldehyde. google.com The ratio of reactants also plays a significant role; for instance, using 1.5 to 2 equivalents of HMTA per equivalent of the phenol is often preferred. google.com While the Duff reaction is known for its ortho-selectivity, if the ortho positions are blocked, formylation can occur at the para position. wikipedia.org

Table 3: Duff Reaction (HMTA Formylation) of a Phenol Derivative

| Substrate | Reagent Ratio (Phenol:HMTA) | Solvent | Temperature | Reaction Time | Yield |

| 2,4-di-tert-butylphenol | 1:2 | Glacial Acetic Acid | 130°C | 2 hours | 46.9% |

| 2,4-di-tert-butylphenol | 1:1.5 | Glacial Acetic Acid | 130°C | 1 hour, then 0.5h reflux with HCl/H₂O | - |

Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl Alcohol Precursor

The most common and efficient route to 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol involves the reduction of the corresponding aldehyde, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.

The reduction of the aldehyde functional group in 3,5-Di-tert-butyl-4-hydroxybenzaldehyde to a primary alcohol is a standard yet critical step. A widely utilized method employs sodium borohydride (B1222165) (NaBH₄) as the reducing agent. In a typical laboratory-scale synthesis, the aldehyde is dissolved in a suitable solvent, such as absolute ethanol. Sodium bicarbonate (NaHCO₃) may be added to the solution before the introduction of sodium borohydride at a controlled temperature, often around 0°C. google.com The reaction proceeds for a couple of hours to ensure complete conversion. Following the reaction, an ether extraction is commonly performed to isolate the product. The combined organic phases are then washed, dried, and the solvent is removed under reduced pressure to yield the desired 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol as a solid. google.com This method is known for its high yield, often exceeding 90%. google.com

Table 1: Reaction Parameters for the Reduction of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

| Parameter | Value | Reference |

| Starting Material | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | google.com |

| Reducing Agent | Sodium Borohydride (NaBH₄) | google.com |

| Solvent | Absolute Ethanol | google.com |

| Additive | Sodium Bicarbonate (NaHCO₃) | google.com |

| Temperature | 0°C | google.com |

| Reaction Time | 2 hours | google.com |

| Yield | 93% | google.com |

While chemical reductants like sodium borohydride are effective, catalytic reduction systems offer an alternative, often more atom-economical, approach. These systems typically involve the use of a metal catalyst and a hydrogen source. For the reduction of aromatic aldehydes, various catalytic systems have been developed, although specific examples for 3,5-Di-tert-butyl-4-hydroxybenzaldehyde are not extensively detailed in readily available literature. However, general principles of catalytic hydrogenation would apply.

Direct Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl Formate

The direct conversion of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde to its formate ester is a less common route. The more conventional approach involves the esterification of the pre-formed 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol.

The esterification of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol with formic acid is the final step in producing the target compound. This reaction falls under the category of Fischer esterification, where an alcohol and a carboxylic acid react in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com Given the sterically hindered nature of the 3,5-di-tert-butyl-4-hydroxyphenyl group, the reaction conditions may require optimization to achieve a high yield. The use of a suitable acid catalyst is crucial to protonate the formic acid, making it more electrophilic and susceptible to nucleophilic attack by the benzyl (B1604629) alcohol.

While direct esterification with formic acid is feasible, other formic acid ester reagents can also be employed. These reagents can facilitate the reaction under milder conditions or improve yields, especially with sterically hindered alcohols. For instance, the synthesis of benzyl esters, in general, can be achieved using stoichiometric amounts of niobium(V) chloride (NbCl₅) as a reagent in a solvent-free system at room temperature, reacting the alcohol with the corresponding carboxylic acid. nih.gov Although not specifically documented for this compound, this method presents a potential synthetic route.

Comparative Analysis of Industrial Synthesis Methods for Precursors

The industrial production of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol is intrinsically linked to the synthesis of its precursor, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Several methods exist for the formylation of the readily available starting material, 2,6-di-tert-butylphenol.

One notable industrial method is the Duff reaction, which involves the formylation of a phenol using hexamethylenetetramine in an acidic medium. google.com An improved process for manufacturing 3,5-di-tert-butyl-4-hydroxybenzaldehyde in high yields involves reacting 2,6-di-tert-butylphenol with hexamethylenetetramine or a combination of formaldehyde (B43269) and ammonium (B1175870) acetate (B1210297) in an aqueous acetic acid reaction medium. google.com

Another significant industrial route is the Vilsmeier-Haack reaction. This method involves the formylation of an electron-rich aromatic ring, such as 2,6-di-tert-butylphenol, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed from a substituted amide, like N,N-dimethylformamide, and phosphorus oxychloride. google.com This reaction is carried out in an aprotic solvent. google.com

A short synthesis of a tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde has also been developed using an HBr-DMSO system as an effective oxidant in a four-step process starting from 2-tert-butyl-p-cresol. nih.gov

The choice of an industrial synthesis method often depends on factors such as cost of raw materials, reaction efficiency, yield, and environmental considerations. Both the modified Duff reaction and the Vilsmeier-Haack reaction provide viable pathways to the key aldehyde precursor, which can then be efficiently reduced to the desired 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol.

Table 2: Comparison of Industrial Synthesis Methods for 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

| Method | Starting Material | Reagents | Key Features | Reference |

| Modified Duff Reaction | 2,6-di-tert-butylphenol | Hexamethylenetetramine or Formaldehyde/Ammonium Acetate in aqueous Acetic Acid | Good yields, readily available starting materials | google.com |

| Vilsmeier-Haack Reaction | 2,6-di-tert-butylphenol | Vilsmeier reagent (e.g., DMF/POCl₃) in an aprotic solvent | High efficiency for formylation of electron-rich aromatics | google.com |

| HBr-DMSO Oxidation | 2-tert-butyl-p-cresol | HBr-DMSO system | Short, four-step process | nih.gov |

Mechanistic Studies of Chemical Reactivity

Antioxidant Mechanisms and Radical Scavenging Pathways

As a member of the hindered phenol (B47542) class of antioxidants, the compound's efficacy is rooted in the specific functions of its phenolic hydroxyl group and the sterically hindering tert-butyl groups. ontosight.ainih.govnih.gov These features enable it to effectively interrupt damaging oxidative processes.

The core of the antioxidant action lies in the ability of the phenolic hydroxyl (-OH) group to donate a hydrogen atom to a free radical (R•), thus neutralizing the reactive radical and preventing it from causing further damage to other molecules. google.comvinatiorganics.com This hydrogen atom transfer (HAT) is a primary mechanism for phenolic antioxidants. nih.govfrontiersin.org

The reaction can be represented as: Ar-OH + R• → Ar-O• + RH

Upon donation of the hydrogen atom, a phenoxyl radical (Ar-O•) is formed. The stability of this newly formed radical is critical to the compound's function as an antioxidant. If the phenoxyl radical were highly reactive, it could potentially initiate a new oxidation chain itself. However, in the case of 3,5-Di-tert-butyl-4-hydroxybenzyl formate (B1220265), the two bulky tert-butyl groups positioned ortho to the hydroxyl group provide significant steric hindrance. nih.govvinatiorganics.comvinatiorganics.com This steric shielding makes it difficult for the radical oxygen to react with other molecules, thereby stabilizing it and preventing it from acting as an initiator for further degradation. nih.govgoogle.com This structural feature is a defining characteristic of hindered phenolic antioxidants and is crucial to their effectiveness. vinatiorganics.com

| Structural Feature | Mechanistic Role in Antioxidant Activity |

|---|---|

| Phenolic Hydroxyl (-OH) Group | Acts as a hydrogen atom donor to neutralize reactive free radicals. vinatiorganics.com |

| Ortho-positioned di-tert-butyl Groups | Provide steric hindrance that shields the phenoxyl radical formed after hydrogen donation, enhancing its stability and preventing it from initiating new radical chains. nih.govgoogle.comvinatiorganics.com |

| Aromatic Ring | Allows for the delocalization of the unpaired electron of the phenoxyl radical, contributing further to its stabilization. |

Oxidative degradation often occurs via a free-radical chain reaction, a self-propagating process involving initiation, propagation, and termination steps. Phenolic antioxidants like 3,5-Di-tert-butyl-4-hydroxybenzyl formate function as "chain-breaking" antioxidants. google.comnih.govmdpi.com They interrupt the propagation phase of the oxidative chain reaction. vinatiorganics.comjscholarpublishers.com

In a typical lipid peroxidation cycle, for instance, a lipid radical (L•) reacts with oxygen to form a lipid peroxyl radical (LOO•). This highly reactive peroxyl radical can then attack another lipid molecule (LH) to form a lipid hydroperoxide (LOOH) and a new lipid radical (L•), thus propagating the chain reaction.

Propagation Steps:

L• + O₂ → LOO•

LOO• + LH → LOOH + L•

A chain-breaking antioxidant (Ar-OH) intervenes by reacting with the propagating peroxyl radical (LOO•) much faster than the lipid molecule can.

Inhibition Step: LOO• + Ar-OH → LOOH + Ar-O•

By donating a hydrogen atom, the antioxidant converts the reactive peroxyl radical into a more stable hydroperoxide, while generating the stabilized, unreactive phenoxyl radical (Ar-O•) discussed previously. google.com This action effectively terminates the kinetic chain, preventing the cascading damage of oxidative processes. mdpi.comjscholarpublishers.com

Reaction Mechanisms of Precursor Functional Group Transformations

The synthesis of this compound involves key transformations of its precursor, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (B156050). ontosight.ainih.govnist.gov The mechanisms for the oxidation, reduction, and esterification of related functional groups are central to its formation.

While reduction of the aldehyde is necessary for one synthetic route to the target compound, understanding its oxidation pathways is also relevant. The aldehyde group of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde can be oxidized to a carboxylic acid, forming 3,5-Di-tert-butyl-4-hydroxybenzoic acid. nih.gov This transformation is a common metabolic pathway for this compound. nih.gov

One notable oxidation mechanism for para-hydroxylated phenyl aldehydes is the Dakin oxidation . wikipedia.org This reaction involves the treatment of the aldehyde with hydrogen peroxide in a basic solution. The mechanism proceeds through the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon. This is followed by an intramolecular vinatiorganics.commdpi.com-aryl migration and subsequent hydrolysis to yield a hydroquinone (B1673460) and a carboxylate. This reaction fundamentally alters the aromatic core and represents a specific oxidative fate of the precursor aldehyde. wikipedia.org

A key step in synthesizing the final formate ester is the reduction of the precursor, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, to 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol. biosynth.com This transformation is typically achieved using a reducing agent capable of converting an aldehyde to a primary alcohol.

A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol. google.comchemwhat.com The mechanism for this reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This initial attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequently, the alkoxide is protonated by the solvent (e.g., ethanol) during workup to yield the final product, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol. google.com

The final step in forming this compound is the esterification of the primary alcohol, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, with formic acid. This reaction forms the formate ester.

The most common mechanism for this type of reaction is Fischer esterification. In this acid-catalyzed process, the formic acid is first protonated by a strong acid catalyst, which increases the electrophilicity of its carbonyl carbon. The nucleophilic oxygen atom of the hydroxyl group on 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol then attacks this activated carbonyl carbon. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. This intermediate then eliminates a molecule of water, and a final deprotonation step yields the this compound product and regenerates the acid catalyst. While direct synthesis from the aldehyde and formic acid is possible, the esterification of the intermediate alcohol is a fundamental organic transformation. ontosight.ai

| Precursor/Intermediate | Transformation | Typical Reagents | Product | General Mechanism |

|---|---|---|---|---|

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Oxidation | Hydrogen Peroxide (H₂O₂), Base | Hydroquinone and Formate (via Dakin Oxidation) wikipedia.org | Nucleophilic addition of hydroperoxide, vinatiorganics.commdpi.com-aryl migration, hydrolysis. wikipedia.org |

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Reduction | Sodium Borohydride (NaBH₄), Ethanol | 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol google.comchemwhat.com | Nucleophilic hydride attack on carbonyl carbon, followed by protonation. |

| 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol | Esterification | Formic Acid (HCOOH), Acid Catalyst | This compound | Acid-catalyzed nucleophilic acyl substitution (Fischer Esterification). |

Nucleophilic and Electrophilic Reaction Mechanisms

The reactivity of this compound is largely dictated by the sterically hindered phenolic ring and the benzylic formate group.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The feasibility and orientation of this substitution are governed by the electronic and steric effects of the substituents already present on the ring. libretexts.org

In the case of this compound, the aromatic ring is substituted with one hydroxyl (-OH) group and two tert-butyl (-C(CH₃)₃) groups. The hydroxyl group is a powerful activating group, meaning it increases the ring's nucleophilicity and strongly directs incoming electrophiles to the ortho and para positions relative to it. libretexts.org The tert-butyl groups are also activating, ortho-, para-directing substituents, primarily through an inductive effect. stackexchange.com

However, the specific substitution pattern of this molecule imposes significant limitations on further EAS reactions. The most activated positions, which are ortho to the hydroxyl group (C2 and C6), are occupied by the extremely bulky tert-butyl groups. nih.gov This creates profound steric hindrance, effectively shielding these positions from the approach of an electrophile. stackexchange.comstackexchange.com The para position is likewise blocked by the 4-hydroxybenzyl formate moiety. Consequently, the aromatic ring of this compound is highly resistant to typical electrophilic aromatic substitution reactions. Any forced reaction would likely require harsh conditions, which could lead to oxidation or side reactions rather than clean substitution.

| Substituent on Ring | Position | Electronic Effect | Directing Influence | Impact on Reactivity |

|---|---|---|---|---|

| -OH (Hydroxyl) | C4 | Strongly Activating | Ortho, Para | Increases ring reactivity, but key positions are blocked. |

| -C(CH₃)₃ (tert-Butyl) | C3, C5 | Activating | Ortho, Para | Provides extreme steric hindrance, preventing attack at adjacent positions. stackexchange.comstackexchange.com |

While information on the hydrazination of this compound itself is limited, a significant and unexpected C-S bond cleavage has been observed in a closely related compound, demonstrating a unique reactivity pattern. researchgate.net

A study on the hydrazination of ethyl 2-(((3,5-di-tert-butyl-4-hydroxybenzyl)thio)nicotinate) in an alcoholic solution with hydrazine (B178648) hydrate (B1144303) did not yield the expected acyl hydrazide. Instead, the reaction resulted in the cleavage of the benzylic carbon-sulfur (C-S) bond. researchgate.net This unexpected cleavage produced two main fragments: 2,6-di-tert-butyl-4-(hydrazinylmethyl)phenol and 2-thioxo-1,2-dihydropyridine-3-carbohydrazide. researchgate.net

Kinetic and computational DFT studies suggest a mechanism involving nucleophilic attack by hydrazine on the ester, followed by an intramolecular rearrangement that facilitates the cleavage of the C-S bond. This reaction highlights the lability of the benzylic C-S bond in this specific hindered phenol system when subjected to nucleophilic attack by hydrazine. researchgate.net This type of reductive cleavage is a key feature of reactions involving hydrazine, such as the Wolff-Kishner reduction, where hydrazine is used to convert carbonyls into methylene (B1212753) groups under basic conditions. wikipedia.orgmasterorganicchemistry.combyjus.comlibretexts.org

| Reactant | Reagent | Observed Outcome | Products |

|---|---|---|---|

| Ethyl 2-(((3,5-di-tert-butyl-4-hydroxybenzyl)thio)nicotinate) | Hydrazine Hydrate (N₂H₄·H₂O) | Unexpected C-S Bond Cleavage | 2,6-di-tert-butyl-4-(hydrazinylmethyl)phenol and 2-thioxo-1,2-dihydropyridine-3-carbohydrazide researchgate.net |

Electrochemical Redox Mechanisms of Related Phenolic Species

The electrochemical behavior of this compound is dominated by the redox activity of its 2,6-di-tert-butylphenol (B90309) core. This structure is characteristic of hindered phenolic antioxidants, which are known for their ability to scavenge free radicals. researchgate.net The primary mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group. researchgate.net

Cyclic voltammetry (CV) studies on analogous compounds, such as Butylated Hydroxytoluene (BHT), provide a clear model for this process. acs.orgnih.govunram.ac.id The electrochemical oxidation of the hindered phenol is a multi-step, pH-dependent process. acs.orgnih.gov

One-Electron Oxidation: The initial and most critical step is a one-electron oxidation of the phenol. This process, often coupled with the loss of a proton, generates a stable phenoxyl radical. nih.govwikipedia.org

Radical Stability: The resulting 2,6-di-tert-butylphenoxyl radical is remarkably stable. This stability is attributed to two main factors:

Resonance Delocalization: The unpaired electron is delocalized over the aromatic ring.

Steric Shielding: The two bulky tert-butyl groups at the ortho positions physically obstruct the radical center, preventing dimerization and other terminating reactions that would consume the antioxidant. wikipedia.orgrsc.orgrsc.org

Further Oxidation: At higher potentials, the phenoxyl radical can undergo a second, irreversible electron-transfer process. nih.gov This can lead to the formation of phenoxonium cations, which are reactive intermediates that can subsequently react with water or other nucleophiles to form products such as 2,6-di-tert-butyl-1,4-benzoquinone and 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. wikipedia.orgnih.gov

The efficiency of hindered phenols as antioxidants is directly related to the ease of the initial oxidation and the high stability of the resulting phenoxyl radical. researchgate.net

| Step | Process | Product | Key Features |

|---|---|---|---|

| 1 | One-electron oxidation and deprotonation of the phenolic -OH group. | Stable 2,6-di-tert-butylphenoxyl radical. | Reversible process; forms the active antioxidant species. nih.govwikipedia.org |

| 2 | Further one-electron oxidation of the phenoxyl radical. | Phenoxonium cation. | Irreversible process occurring at higher potentials. nih.gov |

| 3 | Reaction of the phenoxonium cation with nucleophiles (e.g., water). | Benzoquinone and diphenoquinone (B1195943) derivatives. | Formation of final oxidation products. wikipedia.orgnih.gov |

Derivatives and Analogues: Synthesis and Structure Activity Relationships

Synthesis of Chemical Derivatives and Functionalized Analogues

The chemical reactivity of the hydroxyl and benzylic alcohol moieties in 3,5-di-tert-butyl-4-hydroxybenzyl alcohol allows for a range of synthetic transformations. These reactions enable the introduction of diverse functional groups, leading to the creation of novel compounds with potentially enhanced or specialized properties.

Synthesis of Esters and Ethers from 3,5-Di-tert-butyl-4-hydroxybenzyl Alcohol

The hydroxyl group of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol can be readily esterified or etherified to produce a variety of derivatives. These reactions are fundamental in modifying the lipophilicity and steric environment of the molecule.

The synthesis of esters can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of a catalyst. For instance, a reactive hindered phenol (B47542) antioxidant, 3,5-di-tert-butyl-4-hydroxyphenyl methyl isobutylene (B52900) ester (DBHMIE), has been synthesized from the parent alcohol. Another example is the synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl cinnamate, a chalcone-related compound, which highlights the versatility of the benzyl (B1604629) alcohol for ester formation.

Ether synthesis can be accomplished via Williamson ether synthesis or other related methods. An important antioxidant intermediate, 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether, can be prepared from 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. Furthermore, the reactivity of the benzylic alcohol allows for the synthesis of more complex ethers, including those containing sulfur and selenium. For example, it can be reacted with dodecaneselenolate and sodium selenide (B1212193) to produce 2,6-di-tert-butyl-4-(dodecylselanylmethyl)phenol and bis(3,5-di-tert-butyl-4-hydroxybenzyl) selenide, respectively. Similarly, sulfur-containing derivatives can be synthesized by reacting the alcohol with aryl or alkyl dithiols.

| Derivative Type | Specific Derivative | Synthetic Method | Starting Material |

| Ester | 3,5-di-tert-butyl-4-hydroxyphenyl methyl isobutylene ester (DBHMIE) | Esterification | 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol |

| Ester | 3,5-di-tert-butyl-4-hydroxybenzyl cinnamate | Esterification | 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol |

| Ether | 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether | Etherification | 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol |

| Selenoether | 2,6-di-tert-butyl-4-(dodecylselanylmethyl)phenol | Reaction with dodecaneselenolate | 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol |

| Selenide | bis(3,5-di-tert-butyl-4-hydroxybenzyl) selenide | Reaction with sodium selenide | 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol |

| Thioether | Sulfur-containing butylated hydroxytoluene derivatives | Reaction with aryl/alkyl dithiols | 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol |

Applications of 3,5-Di-tert-butyl-4-hydroxybenzyl Acetate (B1210297) as a Benzylating Agent

3,5-Di-tert-butyl-4-hydroxybenzyl acetate is a valuable reagent for introducing the sterically hindered phenolic benzyl group into other molecules. This process, known as benzylation, can occur at carbon (C-benzylation) or nitrogen (N-benzylation) atoms, providing a route to a diverse range of functionalized compounds.

The utility of 3,5-di-tert-butyl-4-hydroxybenzyl acetate as a benzylating agent has been demonstrated in reactions with various nucleophiles. For instance, it has been used in the C- and N-benzylation of phosphorylacetic acid hydrazide derivatives to create new polyfunctional inhibitors of radical-chain oxidative processes. The reaction with indole (B1671886) and its derivatives also yields a series of sterically hindered phenolic compounds. These reactions are significant as they introduce the antioxidant moiety into different molecular frameworks, potentially leading to compounds with dual or enhanced activities.

The benzylating capability of 3,5-di-tert-butyl-4-hydroxybenzyl acetate extends to the synthesis of complex hybrid molecules incorporating other phenolic units. An example of this is the synthesis of 3,5-di-tert-butyl-4-hydroxyphenylthiomethyltetraalkylcalix researchgate.netresorcinarenes. In this synthesis, the deamination of dimethyl- and diethylaminomethylated tetraalkylcalix researchgate.netresorcinarenes with 3,5-di-tert-butyl-4-hydroxyphenylmercaptan (which can be conceptually linked to the reactivity of the benzyl acetate) affords these novel hybrid structures. Such molecules combine the structural features of calixarenes with the antioxidant properties of the hindered phenol, leading to compounds with unique host-guest and antioxidant capabilities.

| Reaction Type | Substrate | Product |

| C- and N-Benzylation | Phosphorylacetic acid hydrazide derivatives | Benzylated phosphorylacetic acid hydrazides |

| C- and N-Benzylation | Indole and its derivatives | Benzylated indole derivatives |

| Synthesis of Hybrid Phenolic Compounds | Tetraalkylcalix researchgate.netresorcinarenes | 3,5-di-tert-butyl-4-hydroxyphenylthiomethyltetraalkylcalix researchgate.netresorcinarenes |

Formation of Quinolin-1-ium Bromide Derivatives via Menshutkin Reaction

The Menshutkin reaction, the quaternization of a tertiary amine with an alkyl halide, can be applied to derivatives of the 3,5-di-tert-butyl-4-hydroxybenzyl scaffold to produce quaternary ammonium (B1175870) salts. A study has shown the synthesis of 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide through a one-step quaternization reaction between quinoline (B57606) and an aromatic α-bromo ketone, 2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one. scilit.com This reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism. scilit.com The synthesis was carried out in acetonitrile (B52724) at 80°C. scilit.com This demonstrates a viable route to incorporate the hindered phenolic moiety into a cationic heterocyclic system, which could lead to compounds with interesting biological or material properties.

Synthesis of Chalcone (B49325) and Flavanone Analogues

Chalcones and flavanones are classes of flavonoids with a wide range of biological activities. Analogues incorporating the 3,5-di-tert-butyl-4-hydroxyphenyl group have been synthesized to explore the impact of this bulky, antioxidant moiety on their activity.

The synthesis of these analogues typically starts from 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), which can be obtained by the oxidation of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. For example, the reactive hindered phenolic antioxidant 3,5-di-tert-butyl-4-hydroxybenzyl cinnamate, a chalcone precursor, has been synthesized.

More directly, novel flavanones have been synthesized through an aldol (B89426) reaction between 2-hydroxy-acetophenones and 3,5-di-tert-butyl-4-hydroxybenzaldehyde in acidic conditions. mdpi.com The general procedure involves stirring equimolar amounts of the reactants in dry methanol (B129727) saturated with hydrogen chloride gas at room temperature. nih.gov This approach has yielded flavanones that display structural analogies with butylated hydroxytoluene (BHT). nih.gov

| Compound Class | Synthetic Route | Key Reactants |

| Chalcone Precursor | Esterification | 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol and cinnamic acid derivative |

| Flavanone | Aldol Condensation | 2-Hydroxy-acetophenones and 3,5-di-tert-butyl-4-hydroxybenzaldehyde |

Synthesis of Heterocyclic Derivatives (e.g., Oxadiazoles, Pyrrolidine (B122466) Derivatives)

The incorporation of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety into heterocyclic systems is a significant area of research, aiming to combine the antioxidant properties of the phenol with the diverse biological activities of heterocycles.

Oxadiazole Derivatives: 1,3,4-Oxadiazoles are five-membered heterocyclic compounds that can be synthesized through various routes. A common method involves the cyclodehydration of diacylhydrazines using dehydrating agents like phosphorus oxychloride. Another prevalent pathway is the reaction of acid hydrazides with acid chlorides or carboxylic acids. More contemporary methods include the cyclodesulfurization of thiosemicarbazides in the presence of coupling reagents.

To synthesize an oxadiazole derivative incorporating the hindered phenol group, a plausible route would start with 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid. This precursor can be converted to its corresponding acid hydrazide. Subsequent reaction of this hydrazide with a suitable carboxylic acid or its derivative, followed by cyclization, would yield the desired 2,5-disubstituted 1,3,4-oxadiazole (B1194373) containing the sterically hindered phenolic fragment.

Pyrrolidine Derivatives: The synthesis of pyrrolidine-containing drugs and derivatives often utilizes cyclic precursors such as proline and 4-hydroxyproline. A common strategy involves introducing a pre-formed, optically pure pyrrolidine ring into a larger molecule. For instance, derivatives can be prepared by coupling the pyrrolidine scaffold with other molecular fragments.

To create a pyrrolidine derivative of 3,5-di-tert-butyl-4-hydroxybenzyl formate (B1220265), one could employ an N-alkylation reaction. For example, (S)-pyrrolidin-2-ylmethanol, derived from the reduction of proline, could be reacted with a halogenated form of the hindered phenol, such as 4-(bromomethyl)-2,6-di-tert-butylphenol, to form a new carbon-nitrogen bond, thereby linking the two moieties.

Table 1: Synthetic Strategies for Heterocyclic Derivatives

Heterocycle General Synthetic Approach Key Intermediates/Reagents Potential Application 1,3,4-Oxadiazole Cyclodehydration of diacylhydrazines or reaction of acid hydrazides. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl hydrazide, Phosphorus oxychloride. Combining antioxidant and other pharmacological effects. Pyrrolidine N-alkylation of a pyrrolidine precursor. (S)-Prolinol, 4-(bromomethyl)-2,6-di-tert-butylphenol. Development of novel organocatalysts or biologically active agents.

Synthesis of Organophosphorous and Organosilicon Derivatives

Organophosphorous Derivatives: The synthesis of organophosphorous compounds containing the 3,5-di-tert-butyl-4-hydroxybenzyl fragment has been explored for applications ranging from antimicrobial agents to antioxidants. A key starting material for these syntheses is 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. For example, the reaction of O,O-dialkyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonates with phosphorus pentachloride yields O-alkyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonochloridates. These reactive intermediates can then be converted into a variety of phosphonamidates by reaction with amines. Another approach involves the C- and N-benzylation of phosphorylacetic acid hydrazide derivatives using 3,5-di-tert-butyl-4-hydroxybenzyl acetate to create new polyfunctional inhibitors of radical-chain oxidation.

Organosilicon Derivatives: Organosilicon derivatives, particularly silyl (B83357) ethers, can be synthesized from 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. Silylation is a common method for protecting hydroxyl groups and can be achieved using various reagents and catalysts. For instance, the phenolic hydroxyl group or the benzylic alcohol group of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol can be silylated. A standard method involves reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). Alternatively, catalysts like iodine can be used for the trimethylsilylation of alcohols with hexamethyldisilazane (B44280) (HMDS). organic-chemistry.org These reactions yield the corresponding silyl ethers, which can modify the solubility and stability of the parent compound.

Structural Influences on Reactivity and Functionality

The unique chemical behavior of 3,5-di-tert-butyl-4-hydroxybenzyl derivatives is largely dictated by the electronic and steric properties of the bulky tert-butyl groups attached to the phenolic ring.

Role of Steric Hindrance in Phenolic Reactivity

The two tert-butyl groups positioned ortho to the hydroxyl group exert significant steric hindrance. This steric bulk physically obstructs the approach of reactants to the phenolic oxygen and the aromatic ring, thereby reducing the reactivity of the phenol, particularly in reactions that require close proximity of reagents. organic-chemistry.org However, this hindrance is crucial for the compound's primary function as an antioxidant. It protects the phenol from rapid, non-specific oxidation and, more importantly, stabilizes the phenoxy radical that forms after the donation of a hydrogen atom to neutralize a free radical. organic-chemistry.org This stabilization prevents the antioxidant radical from initiating new oxidation chains, a key feature of effective phenolic antioxidants.

Inductive Effects of tert-Butyl Groups on Electron Density

The tert-butyl group is an alkyl group that acts as an electron-donating group through the inductive effect (+I effect). organic-chemistry.org This effect involves the pushing of electron density through the sigma bonds towards the aromatic ring. The cumulative effect of two tert-butyl groups increases the electron density on the benzene (B151609) ring and, critically, on the phenolic hydroxyl group. organic-chemistry.org This enhanced electron density on the oxygen atom facilitates the donation of the hydrogen atom (as a proton), a key step in the free-radical scavenging mechanism. The electron-donating nature of these groups also helps to stabilize the resulting phenoxy radical, complementing the steric effect. organic-chemistry.org

Structure-Activity Relationships of Antioxidant Analogues

The antioxidant efficacy of analogues based on the 3,5-di-tert-butyl-4-hydroxyphenyl structure is highly dependent on their specific molecular architecture. Structure-activity relationship (SAR) studies reveal key determinants of their function.

The defining feature for the high antioxidant activity of this class of compounds is the hindered phenol structure. The two bulky tert-butyl groups ortho to the hydroxyl group are paramount for stabilizing the phenoxy radical formed during the scavenging process. The nature of the substituent at the para-position (the 4-position) also significantly influences antioxidant capacity by affecting the stability of this radical intermediate.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery and development for predicting the activity of new chemical entities and optimizing lead compounds. For analogues of 3,5-Di-tert-butyl-4-hydroxybenzyl formate, specifically derivatives of 3,5-di-tert-butyl-4-hydroxy styrene (B11656), QSAR studies have been conducted to elucidate the structural requirements for their anti-inflammatory activity.

A notable 2D-QSAR study was performed on a series of 19 anti-inflammatory 3,5-di-tert-butyl-4-hydroxy styrene derivatives using the Hansch approach. ijpsonline.comresearchgate.net This analysis established a significant correlation between the anti-inflammatory activity and a combination of thermodynamic and sterimol (steric) parameters. ijpsonline.comresearchgate.net The resulting equation from this analysis is as follows:

BA = (-0.588016) MR1 + (0.2815) MR2 + (-0.150769) Hdor1 - 1.322597 researchgate.net

The statistical significance of this model is demonstrated by the following parameters:

n (number of compounds): 15

r (correlation coefficient): 0.864

r² (coefficient of determination): 0.764

f (F-test value): 7.336

t (t-test value): 2.709

STD (standard deviation): 0.64 researchgate.net

The descriptors in this equation signify the following:

BA: Biological Activity (anti-inflammatory).

MR1 and MR2: These descriptors likely refer to the Molar Refractivity of substituents at two different positions, designated as R1 and R2, on the parent styrene molecule. Molar refractivity is a measure of the volume occupied by an atom or a group of atoms and is a significant steric parameter. The negative coefficient for MR1 suggests that a less bulky, or smaller, lipophilic group at the R1 position is favorable for anti-inflammatory activity. Conversely, the positive coefficient for MR2 indicates that a bulkier group at the R2 position enhances the biological activity. researchgate.netijpsonline.com

Hdor1: This descriptor likely represents a hydrogen bond donor property. The negative coefficient suggests that the presence of a hydrogen bond donor at this position may be detrimental to the anti-inflammatory activity.

Further to the 2D analysis, a 3D-QSAR study was also conducted on a similar series of 17 anti-inflammatory 3,5-di-tert-butyl-4-hydroxystyrene derivatives. researchgate.net This study utilized molecular shape analysis to develop a more spatially detailed structure-activity relationship. The resulting 3D-QSAR equation is:

log (BA) = 0.827(0.283) Fo + 0.007 (0.002) Energy - 0.489(0.156) ROG - 0.114(0.038) DIPOLE + 3.756 researchgate.net

The statistical validation for this model is given by:

n: 17

r²: 0.762

r: 0.873

f: 9.604

s (standard error of estimate): 0.197

press: 0.921

cvr² (cross-validated r²): 0.622

bsr² (bootstrap r²): 0.764 researchgate.net

The descriptors in this 3D-QSAR equation are:

log (BA): The logarithm of the biological activity.

Fo: The shape descriptor common overlap volume ratio, indicating the importance of the molecule's shape in relation to a reference compound.

Energy: The conformational energy of the molecule.

ROG: The radius of gyration, which is a measure of the molecule's spatial distribution of mass.

DIPOLE: The dipole moment of the molecule. ijpsonline.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of 3,5-Di-tert-butyl-4-hydroxybenzyl formate (B1220265). By combining infrared, nuclear magnetic resonance, mass spectrometry, and UV-Visible techniques, a complete picture of the compound's architecture can be assembled.

Infrared spectroscopy is utilized to identify the key functional groups present in the molecule. The spectrum is a composite of the vibrations from the phenolic ring and the formate ester. The primary diagnostic bands are predicted to appear in the following regions:

O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3650-3600 cm⁻¹, characteristic of a sterically hindered phenolic hydroxyl group. Its broadness may be reduced due to the bulky tert-butyl groups limiting hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and benzylic (CH₂) groups will appear just below 3000 cm⁻¹ (typically 2960-2870 cm⁻¹).

C=O Stretch (Formate Ester): A strong, sharp absorption band, characteristic of the carbonyl group in a formate ester, is predicted to be prominent in the range of 1725-1715 cm⁻¹.

C-O Stretch (Ester): An intense band corresponding to the C-O stretching of the ester linkage is expected between 1200-1150 cm⁻¹.

C=C Stretch (Aromatic): Benzene (B151609) ring skeletal vibrations are expected to produce moderate peaks in the 1600-1450 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 3,5-Di-tert-butyl-4-hydroxybenzyl formate

| Wavenumber (cm⁻¹) | Intensity | Predicted Assignment |

| ~3620 | Medium, Broad | O-H stretch (hindered phenol) |

| ~3030 | Weak | Aromatic C-H stretch |

| ~2960 | Strong | Aliphatic C-H stretch (tert-butyl) |

| ~1720 | Strong, Sharp | C=O stretch (formate ester) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1170 | Strong | C-O stretch (ester) |

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly symmetrical.

A singlet at approximately 8.1 ppm is predicted for the unique proton of the formate group (OCHO).

A singlet representing the two equivalent aromatic protons on the phenolic ring is expected around 7.1-7.3 ppm .

The phenolic hydroxyl proton should appear as a singlet around 5.0-5.5 ppm .

The two benzylic protons (Ar-CH₂-O) are predicted to give rise to a singlet at approximately 5.1-5.3 ppm .

A sharp singlet integrating to 18 protons, corresponding to the two equivalent tert-butyl groups, is expected in the upfield region, around 1.4-1.5 ppm .

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the symmetry of the molecule.

The formate carbonyl carbon (O=CHO) is predicted to have a chemical shift in the range of 160-162 ppm .

Aromatic carbons would appear between 125-158 ppm , with the carbon bearing the hydroxyl group being the most deshielded.

The benzylic carbon (Ar-CH₂-O) is expected around 65-70 ppm .

The quaternary carbons of the tert-butyl groups are predicted at approximately 34-35 ppm , while the methyl carbons of the tert-butyl groups should appear around 30-31 ppm .

No phosphorus atoms are present in the molecule, so ³¹P NMR spectroscopy is not applicable.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

| Predicted δ (ppm) | Assignment | Predicted δ (ppm) | Assignment |

| ~8.1 | (s, 1H, -OCHO) | ~161 | -OC HO |

| ~7.2 | (s, 2H, Ar-H) | ~157 | Ar-C -OH |

| ~5.2 | (s, 1H, Ar-OH) | ~140 | Ar-C -CH₂ |

| ~5.2 | (s, 2H, -CH₂-) | ~136 | Ar-C -C(CH₃)₃ |

| ~1.4 | (s, 18H, -C(CH₃)₃) | ~126 | Ar-C H |

| ~68 | -C H₂- | ||

| ~34.5 | -C (CH₃)₃ | ||

| ~30.5 | -C(C H₃)₃ |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₆H₂₄O₃), the expected nominal molecular weight is 264 g/mol .

Molecular Ion (M⁺): The molecular ion peak [M]⁺ is expected at m/z = 264.

High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition, with a predicted exact mass of approximately 264.1725.

Fragmentation Pattern: The primary fragmentation pathway is anticipated to be the loss of the stable 3,5-di-tert-butyl-4-hydroxybenzyl radical or cation, leading to a prominent peak corresponding to the benzyl (B1604629) moiety. A key fragmentation would be the cleavage of the benzylic C-O bond.

A major peak is expected at m/z = 219 , corresponding to the [M - OCHO]⁺ fragment, or at m/z = 220 for the stable quinone methide structure formed after rearrangement.

Another significant fragmentation pathway involves the loss of a methyl group (CH₃) from a tert-butyl group, leading to a peak at m/z = 249 ([M-15]⁺), which is characteristic of sterically hindered phenols.

Cleavage of the formate group could result in a fragment at m/z = 45 [COOH]⁺.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to the phenolic chromophore, this compound is expected to exhibit characteristic absorption bands in the UV region. The primary absorption maximum (λmax) is predicted to be around 275-285 nm , arising from the π → π* transitions of the substituted benzene ring.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for evaluating the stability of the compound at elevated temperatures, a key property for its application as a stabilizer in polymers.

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For a hindered phenolic antioxidant like this compound, TGA provides insights into its thermal stability and decomposition profile. It is expected to be a relatively stable compound. The decomposition would likely occur in a single primary step involving the cleavage of the formate ester and subsequent degradation of the phenolic structure. The onset of thermal decomposition is predicted to be above 200°C, consistent with the high thermal stability required for polymer additives.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method provides valuable information on thermal transitions, such as melting point, glass transitions, and crystallization events. mdpi.com

A typical DSC thermogram plots heat flow against temperature. For a crystalline solid like this compound, a sharp endothermic peak would be expected, corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting temperature (Tₘ), and the area under the peak corresponds to the enthalpy of fusion (ΔHբ). researchgate.net This data is crucial for assessing the compound's purity and thermal stability. For instance, impurities typically cause a broadening of the melting peak and a depression of the melting point. youtube.com While the technique is standard for such characterizations, specific DSC thermogram data for this compound is not available in the reviewed public literature. A hypothetical analysis would yield data similar to the table below.

Interactive Data Table: Hypothetical DSC Data

| Thermal Property | Expected Observation | Significance |

| Melting Point (Tₘ) | A sharp endothermic peak | Characteristic physical property, indicator of purity. |

| Enthalpy of Fusion (ΔHբ) | Integral of the melting peak | Energy required to melt the solid; relates to crystalline lattice energy. |

| Glass Transition (T₉) | A step-like change in baseline | Indicates transition from a rigid to a more mobile amorphous state (if present). |

| Decomposition | A broad exothermic/endothermic event | Indicates the temperature at which the compound begins to degrade chemically. |

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It relies on the principle of Bragg's Law, where the constructive interference of X-rays scattered by a crystal lattice provides information about the arrangement of atoms. nih.govksu.edu.sa

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. nih.govcrystalpharmatech.com To perform this analysis, a high-quality single crystal of this compound, typically less than 1 mm in any dimension, is required. crystalpharmatech.com

The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. nih.gov This analysis yields precise data on bond lengths, bond angles, and torsion angles, confirming the molecular structure and providing insight into intermolecular interactions like hydrogen bonding. mdpi.com

While SCXRD data is available for structurally similar compounds, such as 3,5-Di-tert-butyl-4-hydroxybenzyl acetate (B1210297) nih.gov, a search of crystallographic databases reveals that the specific crystal structure for this compound has not been publicly reported. A successful analysis would populate a crystallographic information file (CIF) with the data shown in the table below.

Interactive Data Table: Representative Single-Crystal XRD Parameters

| Parameter | Description | Example Data (from a related structure) |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in Ångströms (Å). | a = 9.8 Å, b = 10.9 Å, c = 18.0 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). | α = 90°, β = 91.9°, γ = 90° |

| Volume (V) | The volume of the unit cell in cubic Ångströms (ų). | 1956 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (D꜀) | The theoretical density of the crystal in g/cm³. | 1.136 g/cm³ |

Powder X-ray Diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample and to identify its phase. nih.gov Unlike SCXRD, which requires a single crystal, PXRD is performed on a polycrystalline powder. The resulting diffractogram is a plot of scattered X-ray intensity versus the diffraction angle (2θ). researchgate.net

This pattern serves as a unique "fingerprint" for a specific crystalline solid. It can be used to confirm the identity of synthesized this compound by comparing its PXRD pattern to a calculated pattern from single-crystal data or to a reference standard. iastate.edu Furthermore, PXRD is instrumental in identifying the presence of different polymorphic forms or crystalline impurities. bnl.gov Each crystalline phase in a mixture produces its own characteristic pattern, allowing for qualitative and sometimes quantitative phase analysis. researchgate.net No reference PXRD pattern for this compound is currently available in open literature.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. lcms.cz High-performance liquid chromatography and gas chromatography are particularly vital for impurity profiling and monitoring of reaction intermediates.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical and chemical products, including this compound. nih.gov A stability-indicating HPLC method can separate the main compound from process-related impurities and degradation products. scienceopen.com

The development of such a method involves optimizing several parameters, including the stationary phase (column), mobile phase composition (e.g., acetonitrile (B52724) and water), pH, and detector wavelength. rsc.orgeuropa.eu For a phenolic compound like this compound, a reversed-phase column (e.g., C18) is typically employed. The impurity profile is established by analyzing the sample and identifying all peaks other than the main component peak. The area of each impurity peak is used to calculate its concentration relative to the active compound, typically expressed as a percentage. nih.gov

While specific HPLC methods for the impurity profiling of this compound are not detailed in published literature, a standard method would involve the parameters listed in the table below.

Interactive Data Table: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Stationary phase for separating non-polar to moderately polar compounds. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid | Eluent system to separate compounds based on polarity. Formic acid controls pH and improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the elution of compounds by UV absorbance, typically around 280 nm for phenolic compounds. |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. nist.gov In the context of this compound, GC is particularly useful for monitoring the purity of key starting materials and intermediates, such as 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (B156050). The synthesis of the final formate product often involves the formylation of this aldehyde's corresponding alcohol, which itself is produced via reduction of the aldehyde. chemwhat.com

Monitoring the purity of the 3,5-Di-tert-butyl-4-hydroxybenzaldehyde intermediate by GC ensures that impurities are not carried through to the final product. The NIST Chemistry WebBook provides reference GC data for this aldehyde, specifying a method using a capillary column. nist.govnist.gov Analysis would involve dissolving the intermediate in a suitable solvent and injecting it into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase.

Interactive Data Table: GC Parameters for Analysis of an Intermediate

| Parameter | Condition (for 3,5-Di-tert-butyl-4-hydroxybenzaldehyde) | Reference |

| Column Type | Capillary | nist.gov |

| Active Phase | HP-5 (5% Phenyl Methyl Siloxane) | nist.gov |

| Column Dimensions | 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness | nist.gov |

| Temperature Program | 40°C (2 min), ramp 5°C/min to 80°C, ramp 7°C/min to 160°C, ramp 9°C/min to 200°C, ramp 20°C/min to 280°C (10 min) | nist.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Standard detectors for GC analysis. |

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations

No studies were found that simulate the dynamic behavior of 3,5-Di-tert-butyl-4-hydroxybenzyl formate (B1220265) in various environments.

Table of Mentioned Compounds

Intermolecular Interactions and Hydrogen Bonding Studies

While specific theoretical and computational studies on the intermolecular interactions and hydrogen bonding of 3,5-Di-tert-butyl-4-hydroxybenzyl formate are not extensively documented in publicly available literature, a comprehensive understanding can be derived from the analysis of its structural motifs and comparison with closely related analogues. The molecular structure, characterized by a phenolic hydroxyl group, a formate ester linkage, and bulky tert-butyl groups, dictates the nature and extent of its intermolecular forces.

The primary intermolecular interactions expected for this compound are hydrogen bonding and van der Waals forces. The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, while the carbonyl oxygen of the formate group (-O-C(O)H) can act as a hydrogen bond acceptor. The two bulky tert-butyl groups significantly influence the molecular packing in the solid state due to steric hindrance, which can affect the geometry and accessibility of the hydrogen bonding sites.

Detailed insights into the hydrogen bonding can be inferred from studies on analogous compounds. For instance, the crystal structure of the closely related compound, 3,5-Di-tert-butyl-4-hydroxybenzyl acetate (B1210297), has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC), indicating that precise geometric parameters of its intermolecular connections are available for analysis. nih.gov In many hindered phenols, the phenolic hydroxyl group is known to participate in hydrogen bonding. dtic.mil Studies on other complex molecules containing the 3,5-di-tert-butylphenol (B75145) moiety have revealed the formation of both intramolecular and intermolecular hydrogen bonds, often involving the phenolic hydroxyl group and other acceptor atoms within the structure or in adjacent molecules. nih.gov

Computational studies on hindered phenols have also highlighted the importance of both intra- and intermolecular hydrogen bonds in determining their conformational stability and antioxidant activity. nih.govresearchgate.net The balance between the formation of stable hydrogen bonds and the steric repulsion from the tert-butyl groups is a key factor governing the supramolecular assembly of these types of compounds. In the case of this compound, it is plausible that the phenolic -OH group forms a hydrogen bond with the carbonyl oxygen of the formate group of a neighboring molecule, leading to the formation of chains or other organized structures in the solid state.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Type of Interaction |

| Phenolic Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | Intermolecular |

| Phenolic Hydroxyl (-OH) | Formate Oxygen (-OCHO) | Intermolecular |

Table 2: Crystallographic Data for the Analogue Compound: 3,5-Di-tert-butyl-4-hydroxybenzyl acetate

| Parameter | Value |

| CCDC Number | 185647 |

| Molecular Formula | C₁₇H₂₆O₃ |

| Data Source | The Cambridge Structural Database nih.gov |

Applications in Materials Science and Polymer Chemistry

Role as Polymer Stabilizers and Antioxidants

Hindered phenolic antioxidants are crucial additives in the polymer industry for preventing the deterioration of material properties. nih.gov The 3,5-di-tert-butyl-4-hydroxybenzyl group is a classic example of a primary antioxidant, which functions by donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. These radicals are highly reactive species that initiate and propagate chain reactions leading to the degradation of the polymer matrix. The bulky tert-butyl groups enhance the stability and effectiveness of the antioxidant by sterically hindering the resulting phenoxy radical, preventing it from participating in further undesirable reactions. nih.gov

Oxidative degradation is a major cause of failure in polymeric materials, leading to undesirable changes such as discoloration, embrittlement, and loss of mechanical strength. The incorporation of antioxidants with the 3,5-di-tert-butyl-4-hydroxybenzyl structure is a key strategy to counteract these effects. nih.gov By scavenging the initial radicals formed during oxidation, these stabilizers interrupt the degradation cycle, thereby extending the service life of the polymer.

Elastomers, or synthetic rubbers, are another class of polymers that benefit from the addition of phenolic antioxidants. thegoodscentscompany.com The unsaturated nature of many elastomers makes them prone to attack by oxygen and ozone, leading to cracking and a loss of elasticity. Antioxidants containing the 3,5-di-tert-butyl-4-hydroxybenzyl group can provide protection against this form of degradation, helping to maintain the desired physical properties of the elastomer over time. thegoodscentscompany.com

Adhesives, sealants, and coatings often rely on polymeric binders that can degrade upon exposure to heat, light, and air. nih.gov The inclusion of hindered phenolic antioxidants is essential to prevent the thermal degradation of these polymers, ensuring the long-term performance and durability of the final product. nih.gov The low volatility and good compatibility of many phenolic antioxidants make them suitable for these applications. uvabsorber.com

Thermal Stability Enhancement in Polymers

The enhancement of thermal stability is a critical function of antioxidants in polymers. During processing techniques such as extrusion and injection molding, polymers are exposed to high temperatures that can initiate thermal degradation. Hindered phenols act as radical scavengers at these elevated temperatures, preventing the breakdown of polymer chains. Research on related hindered phenolic antioxidants has demonstrated their ability to increase the temperature at which degradation begins, as measured by techniques like thermogravimetric analysis (TGA). researchgate.netchemrxiv.org

Illustrative Thermal Stability Data for a Related Hindered Phenolic Antioxidant in ABS Resin

| Antioxidant Content (wt%) | Oxidation Induction Temperature (°C) |

| 0 | 229.7 |

| 0.3 | 240.5 |

| 0.5 | 245.4 |

| This table presents data for a different hindered phenolic antioxidant, 3,5‐di‐tert‐butyl‐4‐hydroxyphenyl methyl isobutylene (B52900) ester (DBHMIE), to illustrate the typical effect of such compounds on the thermal stability of acrylonitrile-butadiene-styrene (ABS) resin. researchgate.netresearchgate.net Specific data for 3,5-Di-tert-butyl-4-hydroxybenzyl formate (B1220265) was not available. |

UV-Induced Degradation Mitigation in Materials

In addition to thermal and oxidative stability, protection against UV radiation is another important aspect of material preservation. While specialized UV absorbers and hindered amine light stabilizers (HALS) are the primary additives for this purpose, phenolic antioxidants can play a synergistic role. They are known to be used as UV stabilizers in various industrial and consumer products. nih.gov By quenching radicals formed through photodegradation, they can help to mitigate the damaging effects of UV light, which include discoloration and loss of mechanical integrity.

Functionality as Polymerization Initiators (of related compounds)

While there is no information on 3,5-Di-tert-butyl-4-hydroxybenzyl formate as a polymerization initiator, the closely related compound 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol is recognized for its role in polymerization processes. This alcohol can act as a reactant in the synthesis of various molecules, including those with applications in polymer science. nist.gov For instance, it is used to create monomeric antioxidants. nist.gov Some sources explicitly mention its use as a polymerization initiator.

The general structure of these hindered phenol (B47542) compounds, featuring bulky tert-butyl groups ortho to a hydroxyl group, is a common motif in polymer additives designed to terminate free-radical chain reactions, thereby preventing polymer degradation. While not an initiator in the traditional sense of starting a polymerization chain, this functionality is crucial in controlling polymer properties and stability.

Role as a Degradation Product of Polymer Additives (e.g., BHT)

The chemical structure of this compound is closely related to the well-known polymer additive, Butylated Hydroxytoluene (BHT) , which is widely used as an antioxidant in plastics, elastomers, and other polymeric materials. researchgate.netwikipedia.org The degradation of BHT under various conditions, such as exposure to heat or UV light, has been a subject of detailed study.

Research has identified several degradation products of BHT, none of which include the specific formate ester requested. The primary and well-documented degradation products include:

3,5-Di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-aldehyde) : This is a known thermal decomposition product of BHT and its peroxide. nih.govarabjchem.org

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol (BHT-alcohol) : This compound has been identified as a decomposition product of BHT when added to soybean oil and irradiated with ultraviolet light. nih.gov

3,5-Di-tert-butyl-4-hydroxybenzoic acid (BHT-acid) : This is a major metabolite of BHT in biological systems and can be formed through oxidation. nist.govnih.govuzh.ch

2,6-Di-tert-butyl-p-benzoquinone : Another identified oxidation product of BHT. arabjchem.org

The formation of these compounds is a result of the antioxidant action of BHT, where the phenolic hydrogen is abstracted, leading to a stabilized phenoxy radical that can undergo further reactions.

Research Findings on BHT Degradation Products

| Degradation Product | Conditions of Formation | Reference |

|---|---|---|

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Thermal decomposition of BHT and its peroxide (BHTOOH) | nih.gov |

| 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol | UV irradiation of BHT in soybean oil | nih.gov |

| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | Metabolism and oxidation of BHT | nist.govnih.gov |

| 2,6-Di-tert-butyl-p-benzoquinone | Oxidation of BHT | arabjchem.org |

Environmental Chemistry and Transformation Pathways

Environmental Occurrence of Synthetic Phenolic Antioxidants and Related Compounds

Human exposure to SPAs is also a concern, with compounds like BHT and 2,4-di-tert-butyl-phenol (DBP) being found in human tissues and fluids, including fat, serum, urine, and breast milk. acs.orgnih.gov The primary routes of human exposure include dietary intake, ingestion of dust, and the use of personal care products. acs.orgnih.gov

Table 1: Examples of Environmentally Detected Synthetic Phenolic Antioxidants

| Compound Name | Environmental Matrices Detected |

| Pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)] propionate (B1217596) (Irganox 1010) | E-waste dust acs.org |

| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate (Irganox 1076) | E-waste dust acs.org |

| Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl) propionate (Irganox 245) | E-waste dust acs.org |

| Butylated hydroxytoluene (BHT) | Indoor dust, outdoor air, sediment, water, human tissues acs.orgnih.govresearchgate.net |

| Butylated hydroxyanisole (BHA) | Natural waters, human tissues nih.govmdpi.com |

Degradation Pathways and Metabolites

The degradation of phenolic compounds in the environment can occur through various biotic and abiotic processes, with photocatalysis being a significant pathway.

The photocatalytic degradation of phenolic compounds, such as 4-tert-butylphenol (B1678320) (a compound with some structural similarity to the title compound), has been demonstrated using catalysts like silver carbonate (Ag2CO3) under simulated solar light. mdpi.com The process typically involves the generation of highly reactive radical species, such as hydroxyl radicals (•OH), which attack the phenolic compound, leading to its degradation. nih.gov For methyl-tert-butyl ether (MTBE), another compound that can produce tert-butyl containing intermediates, photocatalysis with titanium dioxide (TiO2) has been shown to be effective. pku.edu.cn The initial step is often the abstraction of a hydrogen atom by a hydroxyl radical. pku.edu.cn Given the structure of 3,5-Di-tert-butyl-4-hydroxybenzyl formate (B1220265), it is plausible that its degradation would proceed via similar hydroxyl radical-mediated reactions, targeting the benzyl (B1604629) group and the phenolic ring.

Several factors can influence the rate and byproducts of photocatalytic degradation of phenolic compounds.

pH: The pH of the reaction medium can significantly affect the degradation rate. For butylated hydroxyanisole (BHA), the degradation rate was observed to increase with an increasing pH. nih.gov

Catalyst Dosage: The concentration of the photocatalyst is a critical parameter. For the degradation of 4-tert-butylphenol, increasing the catalyst dosage generally leads to an enhanced degradation rate. mdpi.com

Initial Pollutant Concentration: The initial concentration of the phenolic compound can impact the degradation efficiency. For 4-t-BP, degradation efficiency was found to increase with initial concentration up to a certain point, after which it decreased. mdpi.com

Presence of Other Ions: The presence of various anions in the water can either promote or inhibit the degradation process. For example, in the degradation of 4-tert-butylphenol, carbonate ions (CO32−) showed a promotional effect, while bicarbonate (HCO3−) and nitrate (B79036) (NO3−) ions had an inhibitory effect. mdpi.com The presence of chloride ions (Cl-) showed a concentration-dependent effect, being promotional at lower concentrations and inhibitory at higher concentrations. mdpi.com

Table 2: Factors Affecting Photocatalytic Degradation of Phenolic Compounds

| Factor | Effect on Degradation Rate | Example Compound |

| pH | Rate increases with increasing pH | Butylated hydroxyanisole (BHA) nih.gov |

| Catalyst Dosage | Higher dosage generally increases rate | 4-tert-butylphenol mdpi.com |

| Initial Concentration | Optimal concentration exists for maximum efficiency | 4-tert-butylphenol mdpi.com |

| Co-existing Ions | Can promote or inhibit degradation | 4-tert-butylphenol mdpi.com |

The degradation of synthetic phenolic antioxidants leads to the formation of various transformation products (TPs), which may themselves be of environmental concern. researchgate.net Advanced analytical techniques such as liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) are instrumental in identifying these TPs. mdpi.com

For butylated hydroxytoluene (BHT), a compound structurally related to the title compound, several oxidative metabolites and degradation products have been identified. These include 2,6-di-tert-butylphenol (B90309) (DBP) and BHT-hydroquinone (BHQ). mdpi.com The toxicity of some of these transformation products can be greater than that of the parent compound. acs.orgnih.gov For instance, BHT-quinone, a metabolite of BHT, has been reported to cause DNA damage. mdpi.com

Given the structural similarities, it can be hypothesized that the degradation of 3,5-Di-tert-butyl-4-hydroxybenzyl formate could lead to the formation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and 3,5-di-tert-butyl-4-hydroxybenzoic acid through oxidation of the benzyl formate group. The hydrolysis of the formate ester could also yield 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. However, specific studies are required to confirm these potential transformation products.

Table 3: Common Transformation Products of Related Synthetic Phenolic Antioxidants

| Parent Compound | Transformation Product(s) |

| Butylated hydroxytoluene (BHT) | 2,6-di-tert-butylphenol (DBP), BHT-hydroquinone (BHQ), BHT-quinone mdpi.com |

| Butylated hydroxyanisole (BHA) | tert-butylhydroquinone (TBHQ), tert-butylquinone (TQ) researchgate.netbohrium.com |

| Methyl-tert-butyl ether (MTBE) | tert-butyl formate (TBF), tert-butyl alcohol (TBA) pku.edu.cnusgs.gov |

Future Research Directions and Emerging Areas

Development of Next-Generation Stabilizers with Enhanced Performance

The development of new stabilizers is driven by the need for enhanced efficacy, longer service life, and compatibility with a growing range of polymer systems. For 3,5-Di-tert-butyl-4-hydroxybenzyl formate (B1220265), future research will likely focus on synergistic formulations. Hindered phenols, acting as primary antioxidants, are known to exhibit enhanced performance when combined with secondary antioxidants like phosphites and thioethers. researchgate.net This synergy allows for a multi-pronged attack on degradation pathways, where the hindered phenol (B47542) scavenges peroxy radicals and the secondary antioxidant decomposes hydroperoxides. researchgate.net